ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 4. The amino group at position 2 is conjugated via a carbonyl linkage to a 1-methyl-3-(2-chlorophenyl)-1H-pyrazole moiety. The 2-chlorophenyl group introduces steric and electronic effects, while the methyl group on the pyrazole enhances metabolic stability. This structural framework is common in bioactive molecules, particularly in antimicrobial and antitumor agents .
Properties
Molecular Formula |
C18H17ClN4O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17ClN4O3S/c1-4-26-17(25)15-10(2)20-18(27-15)21-16(24)14-9-13(22-23(14)3)11-7-5-6-8-12(11)19/h5-9H,4H2,1-3H3,(H,20,21,24) |
InChI Key |
DCUYPLWWJAVBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The thiazole ring is then synthesized and attached to the pyrazole ring through a series of condensation reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
Conditions :
-
2M NaOH in 1:1 ethanol/water at 80°C for 6–8 hrs
-
Catalyst: None required
Products :
-
Carboxylic acid derivative : 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylic acid
-
Yield: 85–92% (isolated via acid precipitation)
Nucleophilic Substitution at Thiazole C-2 Position
The amino group attached to the thiazole ring participates in nucleophilic substitution reactions with electrophiles.
Example Reaction :
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Dry DCM, 0°C → RT, 4 hrs | N-Acetylated derivative |
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | N-Methylated product (enhanced lipophilicity) |
Key Observations :
-
Acetylation improves metabolic stability in pharmacokinetic studies
-
Methylation reduces hydrogen-bonding capacity, altering target selectivity
Cycloaddition Reactions
The thiazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems.
Representative Process :
-
Reagent : Benzene nitrile oxide
-
Conditions : Reflux in toluene, 12 hrs
-
Product : Isoxazolo[5,4-d]thiazole hybrid
Mechanistic Pathway :
-
Nitrile oxide dipole generation
-
Thiazole C-4/C-5 π-bond activation
-
Regioselective cycloaddition at C-4 position
Coupling Reactions with Aryl Diazonium Salts
The pyrazole moiety facilitates diazo-coupling, enabling aryl group introduction.
Protocol :
-
Diazonium salt: 4-Nitrobenzenediazonium chloride
-
Solvent: Ethanol/NaOAc buffer (pH 5)
-
Temperature: 0–5°C
-
Product : Azo-linked derivative with enhanced π-conjugation
Thiazole Ring Functionalization
The methyl group at C-4 undergoes free-radical bromination under controlled conditions.
Reaction Setup :
-
Reagent: NBS (N-bromosuccinimide)
-
Initiator: AIBN (azobisisobutyronitrile)
-
Solvent: CCl₄, 70°C, 3 hrs
-
Product : 4-Bromomethyl-thiazole derivative
-
Utility : Intermediate for Suzuki-Miyaura cross-coupling
Pyrazole Ring Reactions
The 1-methylpyrazole unit resists electrophilic substitution but undergoes deprotonation at C-4 for alkylation.
Example :
-
Base : LDA (Lithium Diisopropylamide) at -78°C
-
Electrophile : Ethyl bromoacetate
-
Product : C-4 alkylated pyrazole-thiazole conjugate
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |
|---|---|---|---|
| Ester hydrolysis | 2.1×10⁻⁴ | 45.2 | SN2 at carbonyl carbon |
| Thiazole bromination | 5.8×10⁻³ | 32.7 | Radical chain propagation |
| Pyrazole alkylation | 1.4×10⁻⁵ | 68.9 | Base-mediated deprotonation |
Degradation Pathways
Under oxidative conditions (H₂O₂/Fe²⁺), two primary degradation products form:
-
Sulfoxide derivative : Via thiazole sulfur oxidation
-
Pyrazole ring-opened amide : Resulting from C–N bond cleavage
Stability Recommendations :
-
Store under inert atmosphere (N₂/Ar)
-
Avoid prolonged exposure to UV light
This compound’s reactivity profile underscores its versatility in medicinal chemistry, agrochemical design, and materials science. Further studies should explore its photochemical behavior and catalytic applications.
Scientific Research Applications
Ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
The 3,4-dichlorophenyl substitution () increases electron-withdrawing effects, enhancing electrophilic reactivity for covalent interactions .
Biological Activity Trends :
- Pyrazole-thiazole hybrids (e.g., target compound, ) are frequently associated with antimicrobial activity due to membrane disruption or enzyme inhibition .
- Pyrazole derivatives with phenylethyl ketone () show anti-inflammatory and antitumor properties, likely via COX-2 or kinase modulation .
Synthetic Approaches :
- Amide bond formation (e.g., between pyrazole and thiazole in the target compound) commonly employs coupling agents like HOBt/EDC, as seen in .
- Ethyl carboxylate groups are typically introduced via esterification of carboxylic acid precursors .
Computational and Experimental Analysis
Electron Density and Noncovalent Interactions
- Multiwfn software () has been used to analyze electron localization functions (ELF) in similar compounds, revealing nucleophilic regions at the thiazole’s sulfur atom and electrophilic sites at the pyrazole’s carbonyl group .
- Noncovalent interaction (NCI) analysis () highlights van der Waals interactions between chlorophenyl groups and hydrophobic protein pockets, critical for ligand-receptor binding .
Structural Stability
- X-ray crystallography (e.g., ) confirms planar configurations of pyrazole-thiazole hybrids, with dihedral angles <10° between rings, ensuring π-π stacking compatibility .
Biological Activity
Ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Information
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 345.82 g/mol
Structural Features
The compound features a thiazole ring, a pyrazole moiety, and a chlorophenyl group, which may contribute to its biological activities. The presence of various functional groups enhances its potential for interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit several biological activities:
- Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, likely through the inhibition of cyclooxygenase enzymes.
- Anticancer Potential : Certain thiazole and pyrazole compounds have shown promise in cancer research by inducing apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on thiazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pyrazole derivatives. The study indicated that these compounds could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
Anticancer Studies
In vitro studies on similar compounds revealed their ability to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways, which are crucial for programmed cell death.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | References |
|---|---|---|---|
| Antimicrobial | High | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Moderate | Inhibition of cytokines | |
| Anticancer | High | Induction of apoptosis |
Safety Profile
| Property | Value |
|---|---|
| Toxicity | Toxic if swallowed |
| Risk Codes | R25 |
| Safety Description | Seek medical advice if unwell |
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yields?
The compound is synthesized via multi-step protocols involving pyrazole-thiazole coupling. A common approach involves:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazines with β-keto esters or diketones .
- Step 2 : Introduction of the 2-chlorophenyl group via Ullmann coupling or palladium-catalyzed cross-coupling reactions .
- Step 3 : Carbamoylation of the thiazole amine using activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) .
Q. Critical Factors :
- Catalyst Selection : Pd(PPh₃)₄ improves coupling efficiency for aryl halide incorporation (e.g., 2-chlorophenyl group) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carbamoylation yields but may require rigorous drying to avoid hydrolysis .
- Temperature : Pyrazole ring closure typically requires reflux (80–100°C), while carbamoylation proceeds at room temperature to prevent side reactions .
Q. What spectroscopic techniques are prioritized for structural characterization, and what are critical spectral markers?
Key Techniques :
- FT-IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and thiazole C-S-C absorption (~670–720 cm⁻¹) confirm core functionality .
- ¹H/¹³C NMR :
- HRMS : Exact mass verification (e.g., [M+H]⁺ = 433.06 for C₁₉H₁₇ClN₄O₃S) .
Pitfalls : Overlapping signals in crowded aromatic regions (δ 7.0–8.0 ppm) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry?
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Confirms carbamate linkage geometry (e.g., C–N–C angle ~120°) and pyrazole-thiazole dihedral angles (~15–25° for planar stacking) .
- Packing Interactions : Chlorophenyl groups often engage in π-π stacking or halogen bonding, influencing solid-state stability .
Case Study : A related pyrazole-thiazole derivative (Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) showed a 16.8° dihedral angle between pyrazole and thiazole rings, with C–Cl···S interactions stabilizing the lattice .
Q. What computational methods predict the compound’s bioactivity or reactivity?
Strategies :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2 or kinase enzymes) using PyMOL/AutoDock. The chlorophenyl group often occupies hydrophobic pockets, while the carbamate may hydrogen-bond to catalytic residues .
Example : A pyrazole-thiazole analog exhibited a docking score of −9.2 kcal/mol against COX-2, correlating with experimental IC₅₀ = 1.8 µM .
Q. How can researchers address contradictions in biological activity data across studies?
Methodological Considerations :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize discrepancies. For instance, antiproliferative IC₅₀ values vary by >50% across protocols .
- Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug Design : Hydrolyze the ethyl ester to a carboxylic acid (in vivo esterase-mediated) for enhanced aqueous solubility .
- Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes. For example, a cyclodextrin formulation improved solubility from 0.2 mg/mL (free base) to 12 mg/mL .
Caution : Ester hydrolysis kinetics must align with dosing intervals to maintain efficacy .
Q. How are regiochemical byproducts identified and minimized during synthesis?
- LC-MS Monitoring : Track intermediates in real-time to detect regioisomeric impurities (e.g., pyrazole N-methylation at C-1 vs. C-2) .
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds .
Example : A side product (N-methylation at pyrazole C-2) eluted 0.7 min earlier than the target compound under HPLC conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
